molecular formula C8H11NO3 B7782226 2-Cyano-3,3-dimethyl-4-oxopentanoic acid

2-Cyano-3,3-dimethyl-4-oxopentanoic acid

Cat. No.: B7782226
M. Wt: 169.18 g/mol
InChI Key: HIDHGDMDEGNMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3,3-dimethyl-4-oxopentanoic acid is a substituted pentanoic acid derivative featuring a cyano group (-C≡N) at the C2 position, two methyl groups at C3, and a ketone group at C2. Its molecular formula is C₈H₁₁NO₃, derived from the parent compound 3,3-dimethyl-4-oxopentanoic acid (C₇H₁₂O₃; CID 840175, ) with an additional nitrile substituent.

The compound’s synthesis may involve cyanoacetylation strategies similar to those described in , where cyanoacetamide derivatives are coupled with diazonium salts. Its functional groups suggest utility as an intermediate in organic synthesis or drug design, particularly in modifying electronic and steric properties of molecules.

Properties

IUPAC Name

2-cyano-3,3-dimethyl-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(10)8(2,3)6(4-9)7(11)12/h6H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDHGDMDEGNMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3,3-dimethyl-4-oxopentanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Cyano-3,3-dimethyl-4-oxopentanoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3,3-dimethyl-4-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3,3-dimethyl-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyano-3,3-dimethyl-4-oxopentanoic acid depends on its specific application. In biochemical contexts, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The cyano group can participate in nucleophilic addition reactions, while the ketone and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-cyano-3,3-dimethyl-4-oxopentanoic acid with analogous compounds based on molecular structure, functional groups, and reported applications:

Compound Molecular Formula Key Functional Groups Reported Applications Key Data/References
2-Cyano-3,3-dimethyl-4-oxopentanoic acid C₈H₁₁NO₃ -C≡N, -CO₂H, -(CH₃)₂, C=O Not explicitly reported; inferred as a synthetic intermediate or bioactive analog. Structural inference from CID 840175 ().
4-Oxopentanoic acid C₅H₈O₃ -CO₂H, C=O Pharmaceutical intermediate; safety data available (CAS 123-76-2). Used as a reference standard (); safety protocols documented ().
3-Methyl-4-oxopentanoic acid C₆H₁₀O₃ -CO₂H, C=O, -CH₃ Not reported; structural simplicity suggests use in organic synthesis. CAS 6628-79-1 ().
CDDO (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid) C₃₁H₄₃NO₃ -C≡N, -CO₂H, multiple ketones, triterpenoid core Anticancer, anti-inflammatory, and neuroprotective agent (IC₅₀: 10⁻⁹–10⁻⁶ M). Induces apoptosis in breast cancer cells via PPARγ activation ().
Caffeic acid C₉H₈O₄ -CO₂H, catechol (3,4-dihydroxyphenyl) Antioxidant; ingredient in supplements and cosmetics (). Pharmacological and food research applications ().

Key Structural and Functional Differences:

Cyano Group vs. This may influence binding to biological targets or catalytic activity in synthetic reactions.

Biological Activity: CDDO’s triterpenoid skeleton enables interactions with nuclear receptors (e.g., PPARγ), while simpler cyano-acids like the target compound may lack such complexity. However, the ketone and nitrile groups could enable covalent interactions with enzymes or receptors.

Limitations in Evidence:

  • No direct studies on 2-cyano-3,3-dimethyl-4-oxopentanoic acid were found; comparisons are extrapolated from structural analogs.
  • Safety and pharmacokinetic data for the target compound are absent, unlike 4-oxopentanoic acid, which has established safety protocols ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.